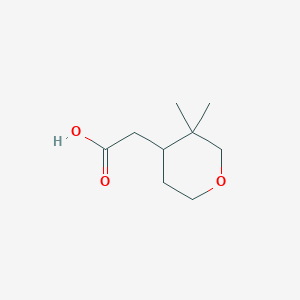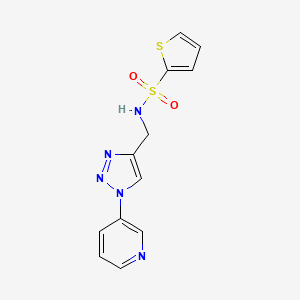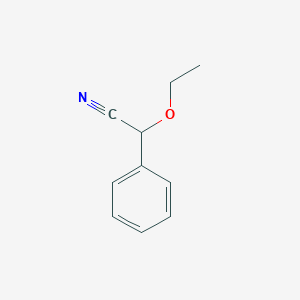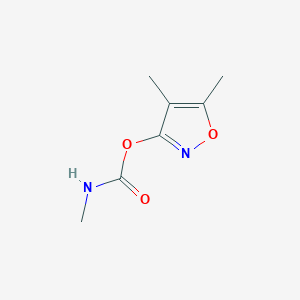
2-(3,3-Dimethyloxan-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Dimethyloxan-4-yl)acetic acid, also known as Dimethyloxalylglycine (DMOG), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a cell-permeable prolyl hydroxylase inhibitor that can stabilize hypoxia-inducible factor (HIF), which plays a crucial role in cellular adaptation to hypoxia.
Mecanismo De Acción
DMOG acts as a competitive inhibitor of prolyl hydroxylase, which is responsible for the degradation of HIF under normoxic conditions. By inhibiting prolyl hydroxylase, DMOG can stabilize HIF and promote its transcriptional activity, leading to increased expression of genes involved in cellular adaptation to hypoxia.
Biochemical and Physiological Effects:
DMOG has been shown to have a range of biochemical and physiological effects, including increased angiogenesis, cell survival, and glucose metabolism under hypoxic conditions. It has also been shown to have anti-inflammatory and anti-apoptotic effects, which may have therapeutic implications in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DMOG in lab experiments is its ability to induce HIF stabilization in a controlled manner, allowing for the study of cellular adaptation to hypoxia in a controlled environment. However, one limitation of using DMOG is that it can have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on DMOG, including:
1. Investigating its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
2. Studying its off-target effects and potential interactions with other cellular pathways.
3. Developing more specific and potent prolyl hydroxylase inhibitors for therapeutic use.
4. Exploring the role of HIF stabilization in cellular adaptation to other stressors, such as oxidative stress and nutrient deprivation.
In conclusion, DMOG is a promising chemical compound with potential therapeutic applications in various fields of research. Its ability to induce HIF stabilization has been extensively studied, and it may have implications for the treatment of various diseases. However, further research is needed to fully understand its mechanisms of action and potential limitations.
Métodos De Síntesis
DMOG can be synthesized through a reaction between ethyl oxalyl chloride and 2,2-dimethyl-1,3-dioxane-4-methanol in the presence of triethylamine. The resulting compound is then hydrolyzed to yield DMOG.
Aplicaciones Científicas De Investigación
DMOG has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and cardiovascular diseases. It has been shown to induce HIF stabilization, which can promote angiogenesis, cell survival, and glucose metabolism under hypoxic conditions.
Propiedades
IUPAC Name |
2-(3,3-dimethyloxan-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2)6-12-4-3-7(9)5-8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMYEZKCZKTQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCC1CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Dimethyloxan-4-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/no-structure.png)
![5-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2912215.png)

![2-(3-fluorophenyl)-2-[N-methyl2-(4-methylphenyl)ethenesulfonamido]acetamide](/img/structure/B2912219.png)


![Ethyl ({2-[2-(cyclohexylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetate](/img/structure/B2912223.png)



![2-Chloro-N-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanamide](/img/structure/B2912227.png)
![2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B2912228.png)
